3-(Perfluorobutyl)propyl acrylate
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Overview
Description
3-(Perfluorobutyl)propyl acrylate is a fluorinated acrylate monomer with the molecular formula C10H9F9O2 and a molecular weight of 332.16 g/mol . This compound is characterized by the presence of a perfluorobutyl group attached to a propyl acrylate backbone, which imparts unique properties such as high chemical and thermal stability, low surface energy, and resistance to solvents and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Perfluorobutyl)propyl acrylate can be synthesized through a free radical polymerization method. The process involves the reaction of perfluorobutyl iodide with allyl acrylate in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale free radical polymerization. The reaction is carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Perfluorobutyl)propyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorobutyl carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Perfluorobutyl carboxylic acids.
Reduction: Perfluorobutyl propanol.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
3-(Perfluorobutyl)propyl acrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Perfluorobutyl)propyl acrylate involves its ability to undergo free radical polymerization, forming long-chain polymers with unique properties. The perfluorobutyl group provides hydrophobic and oleophobic characteristics, while the acrylate group allows for cross-linking and polymer network formation . The molecular targets and pathways involved include the formation of covalent bonds between the acrylate groups and other monomers, resulting in a stable polymer matrix .
Comparison with Similar Compounds
- 2-(Perfluorodecyl)ethyl acrylate
- 2-(Perfluorobutyl)ethyl acrylate
- 2-(Perfluorodecyl)ethyl methacrylate
- BIS(1H,1H,2H,2H-PERFLUOROOCTYL)MALEATE
Comparison: 3-(Perfluorobutyl)propyl acrylate is unique due to its specific combination of a perfluorobutyl group and a propyl acrylate backbone. This structure imparts a balance of hydrophobicity, chemical resistance, and polymerizability that is not found in other similar compounds. For example, 2-(Perfluorodecyl)ethyl acrylate has a longer perfluorocarbon chain, which may provide higher hydrophobicity but lower flexibility compared to this compound .
Properties
CAS No. |
443145-46-8 |
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Molecular Formula |
C10H9F9O2 |
Molecular Weight |
332.16 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptyl prop-2-enoate |
InChI |
InChI=1S/C10H9F9O2/c1-2-6(20)21-5-3-4-7(11,12)8(13,14)9(15,16)10(17,18)19/h2H,1,3-5H2 |
InChI Key |
LXCDRWZGUKTECU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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